molecular formula C17H21N5O3 B2692304 N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 942011-90-7

N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2692304
CAS No.: 942011-90-7
M. Wt: 343.387
InChI Key: PXMHBXPQGREATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Chemical Synthesis

One primary area of scientific research application for compounds related to N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide involves their reactivity and utility in chemical synthesis. For instance, the reaction of carbonyl compounds with similar triazine derivatives has led to the creation of various heterocyclic compounds with potential application in medicinal chemistry and materials science. These reactions showcase the versatility of these compounds in synthesizing a wide range of chemical structures with diverse properties (Mironovich, Kostina, & Podol’nikova, 2013).

Antimicrobial and Larvicidal Activities

Another significant area of application for such compounds is in the development of antimicrobial and larvicidal agents. Novel triazinone derivatives have been synthesized and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity. This research highlights the potential of these compounds in addressing global health challenges related to infectious diseases and vector control (Kumara et al., 2015).

Cognitive Enhancement Properties

Moreover, derivatives of the mentioned compound class have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing orally bioavailable properties and the capability to enhance performance in animal models of cognition. This suggests their potential application in developing therapeutic strategies for cognitive disorders without the side effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).

Synthetic Methodologies and Antimicrobial Evaluation

Further studies have focused on the synthesis of new heterocycles incorporating the antipyrine moiety, revealing the antimicrobial potential of the synthesized compounds. These studies provide insights into the structural requirements for antimicrobial activity and open avenues for the design of new antimicrobial agents based on triazine and related frameworks (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Activity

Another compelling application area is the exploration of anticancer activities. Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, showing significant in vitro anticancer activity. This research underscores the potential of such compounds in developing new anticancer therapies, with certain compounds selectively influencing non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Properties

IUPAC Name

N-tert-butyl-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-17(2,3)18-13(23)11-22-15(25)14(24)21-10-9-20(16(21)19-22)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMHBXPQGREATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.